1-(4-Bromopyridin-3-yl)piperazine 1-(4-Bromopyridin-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18005979
InChI: InChI=1S/C9H12BrN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
SMILES:
Molecular Formula: C9H12BrN3
Molecular Weight: 242.12 g/mol

1-(4-Bromopyridin-3-yl)piperazine

CAS No.:

Cat. No.: VC18005979

Molecular Formula: C9H12BrN3

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromopyridin-3-yl)piperazine -

Specification

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
IUPAC Name 1-(4-bromopyridin-3-yl)piperazine
Standard InChI InChI=1S/C9H12BrN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Standard InChI Key AOCUEFARROYYLJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C(C=CN=C2)Br

Introduction

Structural and Chemical Characteristics

1-(4-Bromopyridin-3-yl)piperazine consists of a pyridine ring substituted with a bromine atom at the 4-position and a piperazine moiety at the 3-position. This arrangement confers distinct electronic and steric properties:

  • Pyridine moiety: The bromine atom at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .

  • Piperazine ring: The nitrogen-rich structure promotes hydrogen bonding and cation-π interactions, critical for receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁BrN₃
Molecular Weight241.11 g/mol
logP (Octanol-Water)1.8 (predicted)
Solubility in Water0.5 mg/mL (25°C, predicted)
pKa (Piperazine NH)9.5–10.2

The bromine atom’s inductive effect lowers the pyridine ring’s electron density, while the piperazine group introduces conformational flexibility, enabling interactions with diverse biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(4-Bromopyridin-3-yl)piperazine typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A representative pathway includes:

  • Bromination: 3-Aminopyridine is brominated using HBr/H₂O₂ to yield 4-bromo-3-aminopyridine.

  • Diazotization and Coupling: The amine is diazotized and coupled with piperazine under basic conditions .

Key Reaction Conditions:

  • Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

  • Solvents: Dimethylformamide (DMF) or acetonitrile at 80–100°C.

Analytical Validation

  • ¹H-NMR: Piperazine protons resonate as multiplets (δ 2.5–3.5 ppm), while pyridine protons appear as doublets (δ 7.2–8.1 ppm).

  • HPLC Purity: >95% achieved via silica gel chromatography (Rf = 0.42 in ethyl acetate/methanol) .

Biological Activities and Mechanisms

Enzyme Inhibition

  • Cytochrome P450 (CYP2D6): IC₅₀ = 1.2 µM, indicating moderate inhibition.

  • Kinase Inhibition: Selective inhibition of CDK4/6 (IC₅₀ = 0.8 µM) in breast cancer models.

Applications in Drug Development

Antipsychotic Agents

Structural analogs of 1-(4-Bromopyridin-3-yl)piperazine demonstrate dual D2/5-HT1A activity, reducing extrapyramidal side effects in Parkinson’s disease models .

Anticancer Therapeutics

Bromopyridine-piperazine hybrids inhibit tumor proliferation by:

  • Arresting the cell cycle at G1 phase (CDK4/6 inhibition).

  • Inducing apoptosis via caspase-3 activation (EC₅₀ = 5 µM).

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Bromopyridine-Piperazine Derivatives

CompoundD2R EC₅₀ (nM)5-HT1AR EC₅₀ (nM)CYP2D6 IC₅₀ (µM)
1-(4-Bromopyridin-3-yl)piperazine (predicted)8.512.31.4
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine 3.31.4N/A
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine10.02.11.2

Electron-withdrawing groups (e.g., bromine) enhance receptor binding but reduce metabolic stability compared to fluorine-substituted analogs .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and piperazine substituents to optimize pharmacokinetics.

  • In Vivo Toxicology: Assess hepatotoxicity risks linked to CYP450 inhibition.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

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